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Diels' Acid

Cat. No.: B13418128
M. Wt: 432.6 g/mol
InChI Key: QJUQBYMZJRWYDP-AOQTZIGRSA-N
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Description

Diels' Acid, the common name for 4-cyclohexene-cis-1,2-dicarboxylic acid, is a solid cyclic dicarboxylic acid of high value in research for its role as a classic adduct of the Diels-Alder reaction . This concerted [4+2] cycloaddition between a conjugated diene and a dienophile is a cornerstone reaction in organic chemistry for its ability to stereospecifically form two new carbon-carbon bonds and a six-membered ring with predictable regio- and stereochemistry . The compound's structure, featuring the cis-fused carboxylic acid groups, is a direct result of the stereospecific nature of this reaction, which retains the stereochemical information of the reactants . As a Research Use Only (RUO) product, this reagent is intended solely for laboratory research applications . It is strictly not for use in diagnostic procedures or for any other clinical, therapeutic, or human use. Applications for this compound include its use as a model compound in synthetic organic chemistry for studying reaction mechanisms and stereochemistry . It also serves as a versatile precursor or building block in materials science, particularly in the development of novel polymers, smart biomaterials, and hydrogels, where the Diels-Alder reaction's efficiency and reversibility are exploited . Furthermore, its derivatives are investigated in pharmaceutical research for the synthesis of more complex molecular architectures . Researchers value this compound for its well-defined stereochemistry and its utility in advancing synthetic methodologies and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O4 B13418128 Diels' Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(3aR,6R)-6-(2-carboxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylic acid

InChI

InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23(25(30)31)27(5,16-14-24(28)29)22(19)13-15-26(20,21)4/h10,17-22H,6-9,11-16H2,1-5H3,(H,28,29)(H,30,31)/t18-,19?,20?,21?,22?,26-,27-/m1/s1

InChI Key

QJUQBYMZJRWYDP-AOQTZIGRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)O)C(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)O)C(=O)O)C

Origin of Product

United States

Historical and Conceptual Foundations of Diels Alder Reactions with Acidic Components

Evolution of Diels-Alder Reaction Theory and its Interplay with Acidic Substrates

The Diels-Alder reaction, first detailed by Otto Diels and Kurt Alder in 1928, is a concerted pericyclic reaction that forms a cyclohexene (B86901) derivative. wikipedia.orgbyjus.com For their discovery, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950. wikipedia.orgwiley-vch.de The initial theory focused on the reaction between a conjugated diene and an alkene or alkyne (the dienophile). wiley-vch.dewikipedia.org The reaction proceeds via a single, cyclic transition state, where two new carbon-carbon sigma bonds are formed simultaneously from two pi bonds. byjus.comprutor.ai

The theoretical understanding of the reaction's mechanism and reactivity was significantly advanced by the application of frontier molecular orbital (FMO) theory. This theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. jove.com A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction. jove.com Consequently, the reaction is generally favored when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comlibretexts.org

The introduction of acids, particularly Lewis acids, as catalysts marked a significant evolution in Diels-Alder reaction theory. wikipedia.orgwikipedia.org Initially, it was believed that Lewis acids accelerate the reaction by coordinating to the electron-withdrawing group on the dienophile, thereby lowering the energy of its LUMO. wikipedia.org This reduction in the LUMO energy decreases the HOMO-LUMO gap, enhancing the orbital interaction and accelerating the reaction. jove.com

However, more recent computational studies and the Molecular Electron Density Theory (MEDT) have refined this understanding. wikipedia.orgmdpi.com These studies suggest that while Lewis acids do lower the dienophile's LUMO energy, they also lower its HOMO energy. wikipedia.org The catalytic effect is now also attributed to the reduction of the destabilizing steric Pauli repulsion between the diene and dienophile. wikipedia.org By binding to the dienophile, the Lewis acid polarizes the electron density away from the reacting double bond, which reduces repulsion and lowers the activation energy. wikipedia.orgmdpi.com Lewis acids can lower the activation barrier by up to 15 kcal/mol. Furthermore, the presence of a Lewis acid can increase the asynchronicity of bond formation, meaning one new C-C bond forms slightly ahead of the other.

The use of Brønsted acids has also been explored. Intramolecular Brønsted acids have been shown to accelerate Diels-Alder reactions, with the effect attributed to intramolecular hydrogen bonding and favorable pi-pi donor-acceptor interactions in the transition state. wiley-vch.de Moreover, reactions in aqueous solutions can be accelerated due to hydrophobic packing and hydrogen bonding, which stabilize the transition state. encyclopedia.pub

Pioneering Contributions and Early Applications of Acids in Diels-Alder Chemistry

Following the discovery of the Diels-Alder reaction, chemists began to explore its scope and potential for synthesizing complex molecules. wiley-vch.de While early reactions were typically conducted under thermal conditions, the need for milder reaction conditions and improved selectivity led to the investigation of catalysts. rsc.org

A landmark development was the first report of a Lewis acid-catalyzed Diels-Alder reaction by Yates and Eaton in 1960, who used one molar equivalent of aluminum chloride (AlCl₃). rsc.orgias.ac.in This discovery opened the door for the widespread use of various Lewis acids, such as boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂), to catalyze the reaction. wikipedia.orgwikipedia.orgias.ac.in The key benefits of using acid catalysts include increased reaction rates, enhanced regioselectivity, and improved stereoselectivity, particularly a higher preference for the endo product. ias.ac.in The enhanced endo selectivity is a result of stronger secondary orbital interactions in the transition state, which are promoted by the Lewis acid. ias.ac.in For example, the reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) in the presence of AlCl₃ can yield over 95% of the endo product, compared to 80-85% in the uncatalyzed reaction.

Early applications of acid-catalyzed Diels-Alder reactions were prominent in the total synthesis of natural products. For instance, one of the initial syntheses of steroids like cortisone (B1669442) and cholesterol involved a Diels-Alder reaction of butadiene with a quinone. wikipedia.org R.B. Woodward's synthesis of prostaglandins (B1171923) F2α and E2 utilized a Diels-Alder reaction catalyzed by cupric tetrafluoroborate (B81430) to establish the stereochemistry of the cyclopentane (B165970) core. wikipedia.org Similarly, the synthesis of reserpine (B192253) has employed a Diels-Alder reaction to construct the cis-fused ring system. wikipedia.org

The reaction has also been applied to the synthesis of valuable chemical intermediates from biomass. For example, terephthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET), can be synthesized via a Diels-Alder reaction between ethylene (B1197577) and oxidized derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), catalyzed by solid Lewis acids like Sn-Beta. pnas.orgnih.gov The synthesis of coronafacic acid has also been achieved using an intermolecular Diels-Alder approach. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the effect of different Lewis acids on a model Diels-Alder reaction.

CatalystYield (%)Reference
AlCl₃High ias.ac.in
FeCl₃20 ias.ac.in
Ca(OTf)₂High ias.ac.in
CaCl₂Not Detected ias.ac.in
NoneNot Detected ias.ac.in

Table 1: Effect of Various Catalysts on a Diels-Alder Reaction. Data sourced from a study on calcium-based Lewis acids. ias.ac.in

Acidic Substrates in Diels Alder Cycloadditions

Furoic Acid and Derivatives as Dienes in Diels-Alder Reactions

Furan (B31954) and its derivatives are common dienes in Diels-Alder reactions, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-ene adducts. rsc.org While the reaction kinetics typically favor electron-rich furans, recent research has demonstrated that furoic acids, which are readily available from renewable biomass sources like furfural (B47365), can act as effective dienes despite their electron-withdrawing nature. rsc.orgbiorizon.eursc.org

Traditionally, the scope of furan-based dienes in Diels-Alder reactions was considered limited to electron-rich variants, as electron-withdrawing groups, such as the carboxylic acid in furoic acid, were thought to render the diene unreactive. rsc.orgbiorizon.euresearchgate.net However, studies have shown that 2-furoic acids and their derivatives, including esters and amides, are indeed reactive dienes in cycloadditions, particularly with active dienophiles like maleimides. rsc.orgrsc.orgresearchgate.net This discovery is significant for green chemistry, as it allows for the use of stable, biomass-derived platform molecules in the synthesis of valuable chemical products. rsc.orgbiorizon.eu The reaction of 2-furoic acid with maleimides proceeds to form the corresponding Diels-Alder adducts, challenging the long-held consensus about their reactivity. dntb.gov.ua

Reactivity of 2-Furoic Acid Derivatives with N-Methyl Maleimide (B117702)
Furan DieneConditionsConversion (%)Exo/Endo RatioIsolated Yield (%)
2-Furoic acidH₂O, 50°C, 16h6093:752
Methyl 2-furoateH₂O, 50°C, 16h3295:529
2-FuronitrileH₂O, 50°C, 16h14>99:110
2,5-Furandicarboxylic acid (as disodium (B8443419) salt)H₂O, 50°C, 16h>95>99:185

Data sourced from studies on Diels-Alder reactions of furoic acid derivatives. rsc.org

To overcome the inherent low reactivity of electron-poor furoic acids, specific activation strategies have been developed. A key finding is that the conversion of 2-furoic acids into their corresponding carboxylate salts significantly enhances their reactivity in Diels-Alder couplings. rsc.orgbiorizon.euresearchgate.net This activation is particularly effective when water is used as the solvent. The use of an aqueous medium provides a substantial rate enhancement, a known phenomenon for some Diels-Alder reactions. rsc.orgrsc.org The combination of forming the carboxylate salt (e.g., using NaOH or NEt₃) and employing water as a solvent enables these cycloadditions to proceed under mild conditions (e.g., 50°C), even with highly unreactive dienes like 2,5-furandicarboxylic acid. rsc.orgbiorizon.euresearchgate.net This approach provides a sustainable pathway to versatile synthons that can be converted into various saturated and aromatic carbocyclic products. biorizon.eu

Reactivity Profiles of Electron-Withdrawing Furoic Acids.

Allenoic Acid Derivatives as Dienophiles in Diastereoselective Diels-Alder Reactions

Allenes bearing electron-withdrawing groups can function as potent dienophiles in Diels-Alder reactions. Allenoic acid derivatives, in particular, have been studied for their utility in diastereoselective cycloadditions. rsc.orgresearchgate.net When these axially chiral dienophiles react with cyclic dienes such as 1,3-cyclopentadiene, they can generate products with high levels of stereocontrol. rsc.org The reaction's stereochemical outcome—whether it yields endo or exo products—can be directed by the choice of Lewis acid catalyst. rsc.orgresearchgate.net For instance, cyclic allenoic acid derivatives like lactams and lactones tend to undergo exo-selective reactions when catalyzed by Eu(fod)₃, while acyclic derivatives preferentially form endo-products with EtAlCl₂ as the catalyst. rsc.org These methods allow for a nearly perfect transfer of chirality from the allene (B1206475) to the resulting bicyclic product. rsc.org

Glyoxylic Acid in Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful variant where a heteroatom replaces one or more carbon atoms in the diene or dienophile. byjus.comorganic-chemistry.org Glyoxylic acid serves as an effective dienophile in such reactions, where its aldehyde group participates in the cycloaddition. capes.gov.bracs.orgacs.org The reaction of an aqueous solution of glyoxylic acid with cyclic dienes like cyclopentadiene (B3395910) or cyclohexadiene does not yield the expected initial cycloadducts directly. Instead, it produces α-hydroxy-γ-lactones, which are formed through an in-situ rearrangement of the transient adducts. capes.gov.brresearchgate.netresearchgate.net This reaction is a convenient method for synthesizing these valuable lactone structures and is often used as an advanced undergraduate experiment to illustrate aqueous reactions and complex structural analysis. acs.orgresearchgate.net The use of water as a solvent is crucial, as it can accelerate the reaction. acs.org

Nadic Acid as a Diels-Alder Product and its Role in Polymer Chemistry

Nadic acid, also known as cis-5-norbornene-2,3-dicarboxylic acid, is a classic product of the Diels-Alder reaction between cyclopentadiene and maleic acid (or its anhydride (B1165640) followed by hydrolysis). ontosight.aiwikipedia.org Its anhydride, nadic anhydride, is the primary commercial product, predominantly formed as the endo isomer due to kinetic control in the cycloaddition. wikipedia.org Nadic acid and its derivatives, particularly nadic anhydride and methylnadic anhydride, are important monomers in polymer chemistry. ontosight.aicymitquimica.com They are frequently used as curing agents or hardeners for epoxy resins and as building blocks for high-performance, thermally stable polyimides. cymitquimica.combiosynth.comdtic.mil The strained norbornene ring system within the nadic structure provides a reactive site for further polymerization or cross-linking, leading to materials with enhanced thermal and mechanical properties. wikipedia.orgbiosynth.com

Endiandric Acid Derivatives: Biosynthetic Pathways Involving Intramolecular Diels-Alder Reactions

The endiandric acids are a family of complex natural products isolated from plants of the Beilschmiedia and Endiandra genera. researchgate.netmdpi.com Their biosynthesis is a remarkable example of nature's use of pericyclic reactions. It is proposed to proceed from an achiral, linear polyunsaturated precursor through a cascade of non-enzymatic electrocyclizations followed by a final, crucial intramolecular Diels-Alder reaction. researchgate.netmdpi.comnih.gov The biosynthetic cascade is thought to begin with an 8π-electron conrotatory electrocyclization, followed by a 6π-electron disrotatory electrocyclization. researchgate.netnih.gov This sequence generates a bicyclo[4.2.0]octadiene intermediate which contains both a diene and a dienophile. This intermediate then undergoes a final intramolecular [4+2] cycloaddition to furnish the complex tetracyclic core structure of the endiandric acids. nih.govnih.gov This elegant biosynthetic hypothesis has been validated by laboratory syntheses that mimic this proposed cascade. nih.govresearchgate.net


Other Acid-Containing Dienes and Dienophiles

Beyond the specific case of Diels' Acid, a variety of other dienes and dienophiles containing acidic functional groups play a significant role in Diels-Alder cycloadditions. The presence of a carboxylic acid or a related acidic moiety can influence the electronic properties of the reacting partners, thereby affecting reaction rates, regioselectivity, and stereoselectivity. Both Brønsted and Lewis acids are also frequently employed as catalysts to activate these substrates, further expanding the synthetic utility of the Diels-Alder reaction.

Notable examples of acid-containing dienophiles include acrylic acid, maleic acid, and fumaric acid. These compounds are characterized by an electron-withdrawing carboxylic acid group conjugated with the double bond, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with an electron-rich diene. mdpi.commasterorganicchemistry.com For instance, the reaction of acrylic acid with isoprene (B109036) can be catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) to produce toluic acid precursors. researchgate.net Research has shown that even a small amount of a Lewis acid catalyst can lead to high yields and selectivity in the absence of a solvent. researchgate.net

The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com This is clearly demonstrated in the reactions of cyclopentadiene with maleic acid (a cis-dienophile) and fumaric acid (a trans-dienophile), which yield the corresponding cis- and trans-adducts, respectively. masterorganicchemistry.comchegg.com

Abietic acid, a resin acid, is an example of a diene that can participate in Diels-Alder reactions. It can react with dienophiles like maleic anhydride and fumaric acid to form tricarboxylic acid adducts. scialert.net The reaction with maleic anhydride to form maleopimaric acid has been optimized at a molar ratio of 1:2 (abietic acid to maleic anhydride) at 125°C for one hour. scialert.net Similarly, the reaction with fumaric acid to yield fumaropimaric acid proceeds optimally at 200°C for one hour with a 1:2 molar ratio of the reactants. scialert.net

The use of chiral catalysts in conjunction with acid-containing substrates has enabled the development of asymmetric Diels-Alder reactions. For example, a chiral titanium reagent has been successfully used to catalyze the reaction between 3-acryloyl-1,3-oxazolidin-2-one (an acrylic acid derivative) and various dienes, affording the corresponding cyclohexene (B86901) derivatives in high yields (72-100%) and excellent enantioselectivity (88->96% ee). oup.comoup.com

Furthermore, organocatalysis has emerged as a powerful tool for activating acidic substrates in Diels-Alder reactions. Chiral secondary amines can react with α,β-unsaturated aldehydes to form iminium ions, which are highly reactive dienophiles. caltech.edu This approach has been successfully applied to the reaction between cyclopentadiene and cinnamaldehyde (B126680) using a proline methyl ester catalyst, yielding the exo-adduct with significant enantioselectivity. caltech.edu The acidity of the co-catalyst has been shown to be a crucial factor in these organocatalytic transformations, influencing both reactivity and enantioselectivity. caltech.edu

The following tables summarize key research findings for Diels-Alder reactions involving various acid-containing dienes and dienophiles.

Table 1: Diels-Alder Reactions of Acidic Dienophiles

DieneDienophileCatalyst/ConditionsProductYield (%)Key FindingsReference(s)
IsopreneAcrylic AcidTiCl₄ (2 mol%), room temp, solvent-free4-Methyl-3-cyclohexene-1-carboxylic acid94High para:meta selectivity (23:1) researchgate.net
CyclopentadieneMaleic AcidNot specifiedcis-Norbornene-5,6-dicarboxylic acidNot specifiedDemonstrates stereospecificity of the reaction masterorganicchemistry.comchegg.com
CyclopentadieneFumaric AcidNot specifiedtrans-Norbornene-5,6-dicarboxylic acidNot specifiedDemonstrates stereospecificity of the reaction masterorganicchemistry.comacs.org
Various Dienes3-Acryloyl-1,3-oxazolidin-2-oneChiral Titanium Reagent (10 mol%), MS 4A, Toluene-Petroleum Ether4-Substituted-3-cyclohexenecarboxylic acid derivatives72-100High enantioselectivity (88->96% ee) oup.comoup.com
CyclopentadieneCinnamaldehydeProline methyl esterExo-adduct81Organocatalytic activation via iminium ion formation caltech.edu

Table 2: Diels-Alder Reactions of Acidic Dienes

DieneDienophileCatalyst/ConditionsProductYield (%)Key FindingsReference(s)
Abietic AcidMaleic Anhydride125°C, 1 hr, 1:2 molar ratioMaleopimaric acidNot specifiedOptimal thermal conditions determined for adduct formation scialert.net
Abietic AcidFumaric Acid200°C, 1 hr, 1:2 molar ratioFumaropimaric acidNot specifiedHigher temperature required compared to maleic anhydride scialert.net
2,5-Dimethylfuran (B142691)Acrylic AcidBi-BTC Metal-Organic Framework, 160°C, 10 barpara-Xylene precursor92Heterogeneous catalysis for biomass-derived substrates researchgate.net
5-Hydroxymethyl furfural (HMF)Acrylic AcidNa⁺ (Lewis Acid)Oxanorbornene derivativeNot specifiedLewis acid catalysis reduces the activation barrier rsc.org

Acid Catalysis in Diels Alder Reactions

Fundamental Principles of Lewis Acid Catalysis in Diels-Alder Cycloadditions

Lewis acids are among the most effective catalysts for promoting Diels-Alder reactions. Their use dates back to the 1960s and has since become a standard method for improving reaction efficiency. ias.ac.in Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The primary role of a Lewis acid is to coordinate with the dienophile, thereby activating it for cycloaddition. wikipedia.orgwikipedia.org

The traditional and widely accepted mechanism for Lewis acid catalysis involves the coordination of the acid to an electron-withdrawing group on the dienophile, such as a carbonyl group. wikipedia.orgscielo.br This interaction has several key consequences explained by Frontier Molecular Orbital (FMO) theory. By accepting electron density from the dienophile, the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscielo.br This reduction in the LUMO energy decreases the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a stronger orbital interaction and a lower activation energy for the reaction. wikipedia.org

However, more recent computational studies have introduced a revised perspective on this mechanism. wikipedia.orgwikipedia.org These studies propose that while Lewis acids do lower the dienophile's LUMO, they also lower its HOMO energy. wikipedia.orgwikipedia.org An alternative or complementary explanation is that Lewis acids accelerate the reaction by reducing the destabilizing Pauli repulsion between the electron clouds of the diene and the dienophile. wikipedia.orgnih.gov The Lewis acid polarizes the dienophile, drawing electron density away from its reactive C=C double bond. wikipedia.orgnih.gov This reduction in electron density minimizes the repulsive forces between the reacting molecules as they approach each other, thereby lowering the reaction barrier. wikipedia.orgacs.org This "Pauli-lowering catalysis" mechanism also accounts for an increase in the asynchronicity of bond formation. wikipedia.orgwikipedia.org

The activation of the dienophile by a Lewis acid leads to a dramatic acceleration of the Diels-Alder reaction, often by a factor of up to 10⁵. libretexts.org This allows many reactions to proceed under much milder conditions, such as at room temperature or below, than their uncatalyzed counterparts. libretexts.orgd-nb.info For instance, the AlCl₃-catalyzed reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) has a significantly lower activation energy (13.1 kcal/mol) compared to the non-catalyzed reaction (22.9 kcal/mol). d-nb.info

Lewis acids also exert a powerful influence on the selectivity of the reaction.

Stereoselectivity: They typically enhance the preference for the endo product. ias.ac.in This is attributed to the amplification of secondary orbital interactions, where the electron-withdrawing group on the dienophile interacts favorably with the developing π-system of the diene in the transition state. ias.ac.in The catalyzed cycloaddition of cyclopentadiene to methyl acrylate, for example, shifts the endo:exo ratio from 82:12 in the uncatalyzed reaction to 99:1 in the presence of AlCl₃·Et₂O. libretexts.org

Regioselectivity: In reactions involving unsymmetrical dienes and dienophiles, Lewis acids increase the regioselectivity. mdpi.com By coordinating to the dienophile, the Lewis acid enhances the polarization of the molecule, making the electronic differences between the two ends of the double bond more pronounced. nih.govscielo.br This leads to a more defined and selective alignment with the unsymmetrical diene, favoring one constitutional isomer over the other. libretexts.orgmdpi.com Molecular Electron Density Theory (MEDT) studies have found a direct correlation between the increased polar character of the reaction in the presence of a Lewis acid and the reduction in activation energy, which accounts for the observed high regioselectivity. mdpi.comnih.gov

Table 1: Effect of Various Lewis Acid Catalysts on a Model Diels-Alder Reaction

This table illustrates the impact of different Lewis acids on the reaction between isoprene (B109036) and methyl acrylate. The data highlights the correlation between the strength of the Lewis acid and the reduction in the activation energy barrier.

Activation energies are based on quantum chemical calculations and show a systematic decrease as Lewis acid strength increases. nih.gov

Mechanism of Lewis Acid Activation of Dienophiles.

Chiral Lewis Acid Catalysis for Asymmetric Diels-Alder Reactions

A major advancement in catalysis is the development of chiral Lewis acids for asymmetric Diels-Alder reactions. wiley-vch.de This strategy allows for the synthesis of single enantiomers of chiral molecules, which is of paramount importance in fields like medicinal chemistry. scielo.br The fundamental principle involves using a chiral Lewis acid that creates a chiral environment around the dienophile, forcing the diene to approach from one face preferentially over the other. scielo.br

The design of effective chiral Lewis acid catalysts involves attaching a chiral organic ligand to a Lewis acidic metal center. scielo.br The ligand's structure is crucial for inducing high levels of enantioselectivity. Common strategies involve using metals like boron, aluminum, copper, and titanium, complexed with chiral ligands derived from readily available natural sources like amino acids or tartaric acid, or synthetic scaffolds like BINOL (1,1'-bi-2-naphthol). wiley-vch.dejst.go.jp

Examples of successful chiral Lewis acid catalyst families include:

Chiral Boron Complexes: Catalysts derived from chiral oxazaborolidines, developed by Corey, and chiral (acyloxy)borane (CAB) complexes, developed by Yamamoto, have proven highly effective. wiley-vch.de For instance, a tryptophan-derived oxazaborolidine catalyst can achieve 99% enantiomeric excess (ee) in the reaction of cyclopentadiene and 2-bromoacrolein. wiley-vch.de

Chiral Aluminum Reagents: Exceptionally bulky organoaluminum reagents, such as those derived from BINOL derivatives, can create a well-defined chiral pocket that effectively shields one face of the coordinated dienophile. jst.go.jp

Chiral Copper(II) Complexes: Bis(oxazoline) ligands in complex with copper(II) salts are powerful catalysts for the enantioselective Diels-Alder reaction of N-acryloyloxazolidinones. wiley-vch.de

Brønsted Acid-Assisted Chiral Lewis Acids (BLAs): These sophisticated catalysts, developed by Yamamoto and Ishihara, incorporate both a Lewis acidic site and a Brønsted acidic proton (e.g., a hydroxyl group) within the same molecule. scielo.bracs.org This bifunctional design allows for a more rigid and organized transition state through intramolecular hydrogen bonding, leading to exceptionally high enantioselectivity. acs.orgresearchgate.net

The synthesis of these catalysts often involves reacting a suitable metal precursor (e.g., trimethylaluminum, boron tribromide) with the optically pure chiral ligand. scielo.brjst.go.jp

Enantioselective control hinges on the formation of a well-defined complex between the chiral Lewis acid and the dienophile. scielo.br Several factors are critical for achieving high enantioselectivity:

Conformational Locking: The catalyst must bind to the dienophile in a predictable and rigid conformation. For α,β-unsaturated carbonyl compounds, the Lewis acid typically stabilizes the s-trans conformation, but the less stable s-cis conformation may be the reactive one. scielo.br The chiral ligand's structure dictates which conformation is favored and how it is oriented.

Facial Shielding: The bulky groups of the chiral ligand physically block one of the two faces (re or si) of the dienophile's double bond. scielo.br This steric hindrance directs the incoming diene to the opposite, unhindered face.

Attractive Interactions: Beyond simple steric blocking, attractive, non-covalent interactions can play a decisive role. In Corey's oxazaborolidine systems, an attractive π-π interaction between an aromatic ring on the catalyst and the electron-deficient dienophile helps to stabilize the desired transition state. libretexts.orgwiley-vch.de Similarly, in BLA systems, intramolecular hydrogen bonding creates a highly organized transition state assembly, which is key to their high performance. acs.orgresearchgate.net

The choice of catalyst, solvent, and temperature are all critical parameters that must be optimized to maximize the enantiomeric excess of the product.

Table 2: Examples of Chiral Lewis Acid Catalyzed Asymmetric Diels-Alder Reactions

Data compiled from studies showcasing high efficiency and enantioselectivity. scielo.brwiley-vch.de

Design and Synthesis of Chiral Lewis Acid Catalysts.

Brønsted

While Lewis acids are more common, Brønsted acids (proton donors) can also effectively catalyze the Diels-Alder reaction, particularly when the dienophile contains a basic site. rsc.org This form of catalysis often occurs through specific acid catalysis, where the reaction rate is dependent on the concentration of the protonated substrate.

The mechanism involves a rapid, reversible protonation of the dienophile's activating group (e.g., a carbonyl oxygen or a nitrogen atom). This protonation increases the electron-withdrawing ability of the group, making the dienophile more electrophilic and thus more reactive towards the diene. pnas.org The mechanism is conceptually similar to Lewis acid catalysis, as both increase the dienophile's reactivity by withdrawing electron density.

Chiral Brønsted acids have emerged as a powerful tool in asymmetric organocatalysis. rsc.org These catalysts, which include thioureas, TADDOL derivatives, and chiral phosphoric acids, activate dienophiles through hydrogen bonding. rsc.orgpnas.org This hydrogen bond acts as a form of Brønsted acid catalysis, lowering the dienophile's LUMO energy and creating a structured chiral environment that directs the stereochemical outcome of the cycloaddition. pnas.org In some cases, Brønsted acids have been shown to catalyze the retro-Diels-Alder reaction as well. researchgate.net


Organocatalytic Approaches Involving Acidic Intermediates or Catalysts

Organocatalysis in the context of Diels-Alder reactions often involves the in situ formation of reactive species that are more susceptible to cycloaddition. nobelprize.org This is typically achieved through the activation of α,β-unsaturated aldehydes or ketones. Two prominent strategies that rely on acidic principles are iminium ion catalysis and chiral Brønsted acid catalysis, with a particular focus on chiral phosphoric acids. acs.orgresearchgate.net

Iminium ion catalysis is a powerful strategy for activating α,β-unsaturated aldehydes and ketones towards Diels-Alder reactions. acs.org This method involves the reversible reaction of a chiral secondary amine catalyst with a carbonyl compound to form a transient iminium ion. caltech.edu This process effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition with a diene. nobelprize.orgrsc.org The seminal work in this area demonstrated that chiral imidazolidinone catalysts can facilitate highly enantioselective Diels-Alder reactions. princeton.edu

The catalytic cycle begins with the condensation of the chiral amine catalyst with the α,β-unsaturated aldehyde to generate the chiral iminium ion. This is followed by the Diels-Alder reaction with the diene to form a new iminium ion intermediate, which then undergoes hydrolysis to release the enantioenriched cycloadduct and regenerate the chiral amine catalyst for the next cycle. mdpi.com The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which effectively shields one face of the iminium ion, leading to preferential attack of the diene from the less hindered face. researchgate.net

Computational studies have revealed that iminium catalysts enhance reactivity not just by lowering the LUMO energy, but also by reducing the steric repulsion between the diene and dienophile. rsc.org This is achieved through a more asynchronous reaction pathway and a significant polarization of the π-system away from the incoming diene. rsc.org

Table 1: Examples of Iminium Ion Catalyzed Diels-Alder Reactions

Diene Dienophile Catalyst Solvent Yield (%) Endo/Exo Ratio ee (%) (endo/exo)
Cyclopentadiene Cinnamaldehyde (B126680) Imidazolidinone 5% H₂O/[Bmim]PF₆ 99 1:1.1 82/76
Cyclopentadiene Cinnamaldehyde Hydrazine-derived 5% H₂O/Dioxane 75 9:1 78/17

Data sourced from various studies on iminium catalysis. acs.org

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide array of asymmetric transformations, including the Diels-Alder reaction. researchgate.netorganic-chemistry.org These catalysts possess a binaphthyl backbone that provides a well-defined chiral environment. organic-chemistry.org The acidic proton of the phosphoric acid can activate the dienophile through hydrogen bonding, thereby lowering its LUMO energy and facilitating the cycloaddition. beilstein-journals.org

In a typical CPA-catalyzed Diels-Alder reaction, the catalyst activates an α,β-unsaturated ketone or a related substrate, enhancing its reactivity towards the diene. nih.gov The chiral scaffold of the CPA dictates the facial selectivity of the diene's approach, leading to the formation of an enantioenriched product. nih.gov Experimental evidence, including deuterium (B1214612) labeling studies, suggests that these reactions can proceed through a stepwise mechanism. nih.govepfl.chscispace.com

A notable application of CPA catalysis is in the inverse-electron-demand aza-Diels-Alder reaction, where a chiral BINOL-derived phosphoric acid diester effectively catalyzes the reaction of aldimines with enol ethers to produce tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org The proposed mechanism involves a nine-membered cyclic transition state stabilized by hydrogen bonding. organic-chemistry.org Furthermore, CPAs have been successfully employed in the enantioselective Diels-Alder reaction of 2-trifluoroacetamido-1,3-dienes with α,β-unsaturated ketones, yielding polysubstituted cyclohexenes in high yields and with excellent stereoselectivities. nih.govepfl.chscispace.com

Table 2: Examples of Chiral Phosphoric Acid Catalyzed Diels-Alder Reactions

Diene Dienophile Catalyst Solvent Yield (%) Diastereomeric Ratio ee (%)
2-Trifluoroacetamido-1,3-diene Methyl vinyl ketone CPA DCE 95 >20:1 96
2-Trifluoroacetamido-1,3-diene Cyclohexenone CPA DCE 91 >20:1 95

Data sourced from studies on chiral phosphoric acid catalysis. beilstein-journals.orgresearchgate.net

Iminium Ion Catalysis.

Comparative Analysis of Different Acidic Catalytic Systems

Both iminium ion catalysis and chiral phosphoric acid catalysis represent powerful organocatalytic strategies for asymmetric Diels-Alder reactions, yet they operate through distinct mechanisms and offer different advantages.

Mechanism of Activation: Iminium ion catalysis involves the covalent modification of the substrate (an α,β-unsaturated aldehyde or ketone) by a chiral amine catalyst to form a charged iminium ion intermediate. caltech.edu This represents a form of "LUMO-lowering" catalysis. In contrast, chiral phosphoric acid catalysis relies on non-covalent interactions, specifically hydrogen bonding, to activate the dienophile. beilstein-journals.org The Brønsted acid protonates or forms a strong hydrogen bond with the dienophile, which also results in a lowering of its LUMO energy.

Substrate Scope: Iminium ion catalysis is predominantly used for the activation of α,β-unsaturated aldehydes and, to a lesser extent, ketones. acs.org Chiral phosphoric acids, on the other hand, have demonstrated a broader substrate scope, effectively catalyzing reactions with α,β-unsaturated ketones, imines, and other functionalized dienophiles. researchgate.netthieme-connect.com They are also highly effective in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org

Catalyst Loading and Reaction Conditions: Both methods generally employ catalyst loadings in the range of 5-20 mol%. acs.orgresearchgate.net Iminium catalysis often benefits from the presence of a co-catalyst, such as a strong acid, and can be performed in various solvents, including aqueous media. caltech.edu Chiral phosphoric acid-catalyzed reactions are typically conducted in non-polar aprotic solvents like dichloroethane (DCE). researchgate.net

Stereocontrol and Efficiency: Both systems can achieve excellent levels of enantioselectivity and diastereoselectivity. acs.orgresearchgate.net The choice between the two may depend on the specific substrates and the desired stereochemical outcome. For instance, iminium catalysis has been shown to provide high enantioselectivity for both endo and exo products in certain reactions. acs.org Chiral phosphoric acids have demonstrated remarkable control in reactions where other catalysts have failed to provide significant enantioselection. nih.gov

Mechanistic Investigations and Theoretical Studies of Acid Involved Diels Alder Reactions

Computational Chemistry Approaches to Diels-Alder Mechanisms (e.g., Density Functional Theory, Molecular Electron Density Theory)

Computational chemistry has become an indispensable tool for elucidating the mechanisms of Diels-Alder reactions. Density Functional Theory (DFT) is a widely used method to explore reaction mechanisms, calculate activation energies, and study the structures of transition states for uncatalyzed, Lewis acid-catalyzed, and Brønsted acid-catalyzed reactions. acs.orgresearchgate.net DFT calculations, for instance, have been employed to investigate the reaction between 2,5-dimethylfuran (B142691) and maleic anhydride (B1165640), showing that a Lewis acid catalyst lowers the activation barrier. acs.orgresearchgate.net Various functionals, such as M06-2X and B3LYP, combined with basis sets like 6-31G(d,p), are frequently used to model these complex systems, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM) or the SMD model. acs.orgmiami.educonicet.gov.ar

Another powerful framework is the Molecular Electron Density Theory (MEDT), which posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. luisrdomingo.commdpi.com MEDT studies analyze the Global Electron Density Transfer (GEDT) at the transition state to explain the polar nature of certain Diels-Alder reactions. mdpi.comresearchgate.net Within this theory, the acceleration provided by a Lewis acid catalyst is attributed to an increase in the electrophilicity of the dienophile, which promotes a more polar reaction mechanism characterized by a higher GEDT. luisrdomingo.commdpi.com Recent MEDT studies have used a quantum topological energy partitioning scheme, the Relative Interacting Atomic Energy (RIAE) analysis, to conclude that the electronic energy stabilization of the electrophilic components, resulting from GEDT, is the cause for the reduction in activation energies in Lewis acid-catalyzed polar Diels-Alder reactions. acs.org

These computational approaches provide detailed insights that complement and often challenge classical mechanistic interpretations.

Concerted versus Stepwise Mechanisms in Acid-Catalyzed Diels-Alder Reactions

A fundamental question in the mechanism of the Diels-Alder reaction is whether the two new sigma bonds form simultaneously in a single, concerted step, or sequentially via an intermediate, in a stepwise process. While the textbook Diels-Alder reaction is considered a prototypical concerted pericyclic reaction, the introduction of a catalyst can alter this landscape. wikipedia.orgnumberanalytics.com

Lewis acid catalysis, in particular, can shift the mechanism towards a more asynchronous, or even stepwise, pathway. ru.nlacs.org An asynchronous transition state is one where the two C-C bonds are forming at different rates. In extreme cases of asynchronicity, the reaction proceeds through a distinct intermediate, which can be zwitterionic or diradical in nature. acs.orgresearchgate.net For example, DFT calculations have shown that a Brønsted acid catalyst can change the reaction of 2,5-dimethylfuran and maleic anhydride from concerted to stepwise by binding to a carbonyl oxygen on the dienophile. acs.org Similarly, the mechanism of a Lewis acid-catalyzed reaction was found to shift from a one-step to a two-step process with the use of a strongly nucleophilic diene, due to the stabilization of a zwitterionic intermediate. mdpi.com

Computational studies on dehydro-Diels-Alder reactions (involving enynes or diynes) have also explored the competition between concerted and stepwise diradical routes. While the concerted path is often energetically favored, the energy difference can be small, suggesting that competing mechanisms are possible, especially for highly strained systems. acs.orgnih.gov The nature of the reactants and the specific catalyst employed are therefore critical in determining whether the reaction follows a concerted, asynchronous, or fully stepwise mechanism. illinois.edu

Frontier Molecular Orbital (FMO) Theory in Acid-Accelerated Diels-Alder Reactions

For decades, Frontier Molecular Orbital (FMO) theory has been the dominant model for explaining reactivity in Diels-Alder reactions. numberanalytics.comtotal-synthesis.com In a normal-electron-demand reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. total-synthesis.comnumberanalytics.com The rate of the reaction is inversely related to the energy gap between these two orbitals; a smaller HOMO-LUMO gap leads to a more stabilizing interaction and a lower activation barrier. total-synthesis.comlibretexts.org

According to the traditional FMO view, a Lewis acid accelerates the reaction by coordinating to the dienophile (typically to a carbonyl or other basic site). numberanalytics.comubc.ca This coordination withdraws electron density, which significantly lowers the energy of the dienophile's LUMO. libretexts.org The result is a smaller HOMO(diene)-LUMO(dienophile) gap, a stronger orbital interaction, and a faster reaction. ubc.caacs.org This "LUMO-lowering" concept has been widely used to rationalize the catalytic effect of both Lewis and Brønsted acids. acs.orgnih.gov

However, recent, more sophisticated computational analyses have challenged the completeness of this model. wikipedia.orgacs.org These studies point out that while the Lewis acid does lower the dienophile's LUMO, it also lowers the energy of its HOMO. This secondary effect can weaken the inverse-electron-demand orbital interaction (HOMO(dienophile)-LUMO(diene)), partially offsetting the enhanced normal-demand interaction. acs.org Some researchers now argue that the HOMO-LUMO gap alone is insufficient to explain the full catalytic effect, suggesting other factors are at play. acs.orgnih.gov

Table 1: FMO Theory Explanation of Lewis Acid Catalysis
ComponentEffect of Lewis Acid CoordinationConsequence
Dienophile LUMOEnergy is loweredSmaller HOMO(diene)-LUMO(dienophile) gap, leading to a faster reaction rate (Traditional View).
Dienophile HOMOEnergy is loweredLarger HOMO(dienophile)-LUMO(diene) gap, weakening the inverse-demand interaction (Modern Refinement).

Activation Strain Model (ASM) and Pauli Repulsion in Acid Catalysis

To provide a more complete picture of reactivity, the Activation Strain Model (ASM), also known as the Distortion/Interaction model, has been applied to acid-catalyzed Diels-Alder reactions. acs.orgnih.gov The ASM deconstructs the activation energy (ΔE‡) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the actual interaction between these distorted fragments.

Recent studies combining ASM with energy decomposition analysis (EDA) have provided a new perspective on Lewis acid catalysis. acs.orgnih.govacs.org These analyses break down the interaction energy further into electrostatic interactions (ΔV_elstat), orbital interactions (ΔE_orb), and Pauli repulsion (ΔE_Pauli). acs.org Pauli repulsion is the destabilizing, repulsive force that arises from the interaction between occupied orbitals of the two reactants. ru.nl

Contrary to the traditional FMO model, these studies suggest that the primary role of the Lewis acid is not to enhance orbital interactions, but to reduce the destabilizing Pauli repulsion. acs.orgnih.gov The catalyst polarizes the electron density of the dienophile's π-system away from the reacting C=C double bond and towards the catalyst itself. acs.orgnih.govacs.org This polarization reduces the repulsive orbital overlap between the diene and the dienophile at the transition state, thereby lowering the activation barrier. acs.orgnih.gov This "Pauli-repulsion lowering" concept is presented as a more fundamental physical mechanism for catalysis in these reactions, challenging the long-held LUMO-lowering paradigm. acs.orgacs.org However, it has been noted that in cases where the catalyst significantly alters the asynchronicity of the reaction, the ASM must be applied with caution. nih.gov

Table 2: Comparison of Catalysis Models for Diels-Alder Reactions
ModelPrimary Reason for Catalytic AccelerationKey Concept
Frontier Molecular Orbital (FMO) TheoryEnhanced stabilizing orbital interactions.LUMO-Lowering. acs.orgnih.gov
Activation Strain Model (ASM) / Pauli-LoweringReduced destabilizing steric repulsion.Pauli Repulsion Reduction. acs.orgacs.org

Solvent Effects in Acid-Mediated Diels-Alder Reactions

The solvent environment can have a profound impact on the rate and selectivity of acid-mediated Diels-Alder reactions. wikipedia.orgmdpi.comdoaj.org While reactions in the gas phase or non-polar solvents provide a baseline, conducting these reactions in polar solvents can introduce significant effects, especially when ionic catalysts or charged transition states are involved. acs.orgrsc.org

Computational models are crucial for untangling these effects. Solvation is typically modeled using either implicit methods, like the polarizable continuum model (PCM), or explicit methods, where individual solvent molecules are included in the calculation. miami.edumdpi.com A combined discrete-continuum model, which uses a few explicit solvent molecules to model specific interactions like hydrogen bonding within a bulk solvent continuum, has been shown to be particularly effective. miami.edu

Studies have shown that solvent effects are complex and not simply related to the solvent's polarity. For instance, in one study, reaction rates were found to be higher in non-polar toluene, while selectivity was enhanced in the more polar acetone. mdpi.comdoaj.org This was attributed to the fact that the solvents increased the HOMO-LUMO gap, slowing the reaction compared to the gas phase. mdpi.com In acid-catalyzed reactions, both electrostatic and non-electrostatic contributions to solvation are important. acs.orgacs.org The stabilization of the transition state by the solvent depends on a subtle interplay of factors including charge transfer between reactants, the net dipole moment of the transition state, and specific solute-solvent interactions like hydrogen bonding. acs.orgmiami.edu

Stereochemical and Regiochemical Control in Acid Involved Diels Alder Reactions

Endo/Exo Selectivity in Acid-Catalyzed Cycloadditions

The Diels-Alder reaction can produce two major stereoisomeric products: the endo and exo adducts. The "Alder Endo Rule" empirically notes that the endo product, where the major substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetically favored product, despite typically being the sterically more hindered and thermodynamically less stable isomer. masterorganicchemistry.comnih.gov This preference is traditionally explained by "secondary orbital interactions," a stabilizing interaction between the frontier orbitals of the dienophile's substituent and the interior orbitals of the diene. masterorganicchemistry.com

The introduction of a Lewis acid catalyst can dramatically enhance this inherent endo selectivity. masterorganicchemistry.commdpi.com Lewis acids coordinate to the dienophile, often to a carbonyl oxygen, which increases the dienophile's reactivity. libretexts.org Traditionally, this was thought to occur by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), strengthening the primary and secondary orbital interactions. masterorganicchemistry.comscielo.br More recent studies suggest that Lewis acids accelerate the reaction and enhance selectivity by reducing the destabilizing steric Pauli repulsion between the reacting diene and dienophile. wikipedia.orgwikipedia.org By polarizing the dienophile, the Lewis acid reduces the steric clash in the more compact endo transition state, further favoring its formation over the exo pathway. wikipedia.org

For example, the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) shows a marked increase in endo selectivity upon the addition of an aluminum chloride catalyst. d-nb.info Theoretical calculations for this reaction show that while the uncatalyzed reaction has a modest energy preference for the endo transition state, the AlCl₃-catalyzed reaction exhibits a much larger energy difference, leading to a calculated endo:exo ratio of 99:1 at 273 K. d-nb.infonih.gov However, it is noteworthy that in some systems, particularly with bulky Lewis acids or highly substituted reactants, the steric hindrance can override electronic preferences, leading to favored exo product formation. wikipedia.orgrsc.org

ReactantsCatalystEndo:Exo RatioReference
Cyclopentadiene + Methyl AcrylateNone89:11 d-nb.info
Cyclopentadiene + Methyl AcrylateAlCl₃99:1 d-nb.infonih.gov
Cyclopentadiene + Methacrolein (B123484)None (20°C)73:27 libretexts.org
Cyclopentadiene + MethacroleinBF₃·OEt₂ (-78°C)4:96 libretexts.org
(Z,Z)-1,4-dideutero-1,3-butadiene + Maleic Anhydride (B1165640)None85:15 nih.gov

Diastereoselectivity in Reactions Involving Chiral Acid Derivatives

Achieving high diastereoselectivity is a critical goal in asymmetric synthesis. In the context of the Diels-Alder reaction, this is often accomplished by using a chiral auxiliary—a chiral molecule temporarily attached to the dienophile. numberanalytics.comnumberanalytics.com The coordination of a Lewis acid to the dienophile-auxiliary conjugate can lock the conformation of the system and amplify the steric and electronic directing effects of the auxiliary, leading to highly diastereoselective transformations. scielo.brnumberanalytics.com

A classic example involves the use of Evans' oxazolidinone auxiliaries. researchgate.netwikipedia.org When an N-acyloxazolidinone, derived from a chiral amino alcohol, is used as the dienophile, the bulky substituent on the oxazolidinone ring effectively shields one face of the double bond. researchgate.netwikipedia.org The addition of a dialkylaluminum chloride Lewis acid is proposed to form a rigid chelate involving both the carbonyl oxygen of the acyl group and the oxygen within the oxazolidinone ring. researchgate.net This chelated structure enhances the facial bias, forcing the diene to approach from the less hindered face and resulting in excellent diastereoselectivity. researchgate.net For instance, the Diels-Alder reaction of cyclopentadiene with an (E)-crotonate carboximide bearing a phenylalaninol-derived oxazolidinone shows exceptional reactivity and selectivity at low temperatures in the presence of a Lewis acid. researchgate.net

Similarly, chiral auxiliaries derived from carbohydrates like levoglucosenone (B1675106) have been employed. nih.gov An acrylic ester derivative of a levoglucosenone-based auxiliary reacts with cyclopentadiene with excellent diastereomeric excess when promoted by diethylaluminum chloride (Et₂AlCl), even at room temperature. nih.gov

Dienophile (with Chiral Auxiliary)DieneLewis AcidDiastereomeric Ratio (dr) or Excess (% de)Reference
Acrylate of Levoglucosenone-anthracene adductCyclopentadieneEt₂AlCl>99% de nih.gov
N-Acryloyl-1,3-spiroaminoalcoholCyclopentadieneBCl₃ (-100 °C)7.1:1 dr acs.org
N-Acryloyl-1,3-spiroaminoalcoholFuran (B31954)BCl₃ (-100 °C)11:1 dr (for endo) acs.org
N-methacryloylcamphorsultamIsoprene (B109036)TiCl₄90% de wikipedia.org

Regioselectivity and its Enhancement by Acid Catalysts

When an unsymmetrical diene reacts with an unsymmetrical dienophile, constitutional isomers known as regioisomers can be formed. Controlling which regioisomer is produced is a significant challenge. Lewis acid catalysis is a powerful strategy for enhancing regioselectivity. scielo.brwikipedia.org

By coordinating to a basic site on the dienophile (e.g., a carbonyl oxygen), the Lewis acid alters the dienophile's electronic properties. scielo.br This coordination increases the magnitude of the orbital coefficients at the atoms of the double bond, particularly the β-carbon, making it more susceptible to nucleophilic attack from the diene. scielo.br This polarization enhances the difference in interaction energies between the two possible regiochemical transition states, leading to a strong preference for one product. For example, in the reaction between isoprene and methyl acrylate, Lewis acid catalysis significantly improves the formation of the "para"-like product over the "meta"-like product. wikipedia.org Theoretical studies on the reaction between butadiene and methyl acrylate catalyzed by BF₃ also show a reversal of preferred transition states compared to the non-catalyzed reaction, favoring the endo-s-trans approach which leads to a specific regioisomer. scielo.br

DieneDienophileCatalystProduct Ratio (e.g., para:meta)Reference
IsopreneMethyl AcrylateNone70:30 wikipedia.org
IsopreneMethyl AcrylateAlCl₃97:3 wikipedia.org
Tropone1,1-DimethoxyetheneB(C₆H₅)₃Forms [8+2] adduct chemrxiv.orgchemrxiv.org
Tropone1,1-DimethoxyetheneB(C₆F₅)₃Forms [4+2] adduct chemrxiv.orgchemrxiv.org

π-Facial Selectivity in Chiral Furan Diels-Alder Reactions (e.g., Glucosamine-based)

π-facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar π-system. In the Diels-Alder reaction, if the diene or dienophile is chiral and lacks C₂ symmetry, its two π-faces are diastereotopic, and a facial preference can be induced.

A compelling example is the Diels-Alder reaction of furans derived from carbohydrates. symeres.comresearcher.life While many carbohydrate-derived furans yield racemic products because their substitution patterns create opposing π-facial planes, furans derived from glucosamine (B1671600) are unique. symeres.comrsc.org An enantiopure furan synthesized from N-acetyl glucosamine possesses a stereogenic center on the side chain that is positioned to effectively direct the approach of the dienophile. symeres.comrsc.org

In the reaction of this glucosamine-derived furan with maleimides, the dienophile adds preferentially to one face of the furan ring. rsc.org This results in a high degree of π-facial selectivity, reported as a 6.5:1 ratio of diastereomeric products under kinetic control, favoring the exo adduct. researcher.lifersc.orgnih.gov The major product results from the dienophile adding to the alpha face of the furan. rsc.org This selectivity is consistent with models where an oxygen-bearing allylic chiral center with an R-configuration directs the dienophile to the Re-face of the diene. rsc.org This strategy effectively transfers the chirality from the carbohydrate starting material to the newly formed stereocenters in the oxanorbornene product. symeres.comrsc.org

Chirality Transfer Mechanisms

Chirality transfer in acid-catalyzed Diels-Alder reactions is the process by which the stereochemical information from a chiral source (an auxiliary, a catalyst, or a substrate) is relayed to the product. The mechanism of this transfer depends on the specific system but generally involves the formation of a well-defined, rigid transition state assembly where the acid catalyst plays a crucial organizing role. scielo.brresearchgate.net

One key mechanism involves chelation, as seen with Evans' auxiliaries. Here, a bidentate Lewis acid like dialkylaluminum chloride can coordinate to two heteroatoms in the chiral dienophile, creating a rigid, five- or six-membered chelate ring. researchgate.net This conformationally locked structure presents a highly differentiated steric environment, forcing the incoming diene to approach from a single, unhindered trajectory. researchgate.net

In other cases, a non-chelating Lewis acid still exerts powerful stereocontrol. An achiral Lewis acid can function as a "bridge" for the transfer of chirality between a chiral auxiliary and the prochiral reactive center. researchgate.net The acid coordinates to the dienophile, and the resulting complex adopts a low-energy conformation dictated by the steric and electronic properties of the chiral auxiliary. This creates a chiral pocket around the reaction site, guiding the diene's approach and ensuring high facial selectivity. scielo.br The origins of chirality transfer have also been studied in reactions with chiral allenes, where the axial chirality of the allene (B1206475) is effectively transferred to the newly formed stereocenters in the cycloadduct. nih.govresearchgate.net The Lewis acid is essential in these cases to mediate the reaction and ensure the high fidelity of the chirality transfer. researchgate.netrsc.org

Advanced Synthetic Routes and Methodologies Utilizing Acids in Diels Alder Chemistry

Intramolecular Diels-Alder Reactions with Acidic Components

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a powerful strategy for constructing complex polycyclic systems. wikipedia.org The incorporation of acidic components, either as part of the tether connecting the diene and dienophile or as external catalysts, has profound effects on the reaction's efficiency and stereoselectivity.

Lewis acids, in particular, have been shown to accelerate IMDA reactions. nih.gov For instance, the intramolecular cycloadditions of cycloalkenones tethered to terminal dienes exhibit high endo stereoselectivity, which can be further enhanced by the presence of a Lewis acid like boron trifluoride (BF₃). nih.gov Computational studies have revealed that Lewis acid coordination increases the reaction rate and enhances the energy difference between the endo and exo transition states, leading to the exclusive formation of the endo product. nih.gov This acceleration is attributed to the Lewis acid's ability to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the reacting partners. wikipedia.org

Furthermore, the strategic placement of a carboxylic acid group within the molecule can influence the course of an IMDA reaction. In the synthesis of natural products, substrates containing an acidic moiety can be designed to favor a specific cyclization pathway, leading to the desired stereochemical outcome. The presence of an acidic group can also facilitate subsequent transformations of the Diels-Alder adduct.

A notable application of acid catalysis in IMDA reactions is the cycloaddition of allyl cations to 1,3-dienes. acs.org These reactions, catalyzed by Brønsted or Lewis acids, proceed through an in situ-generated, heteroatom-stabilized allyl cation, which then undergoes an intramolecular [4+2] cycloaddition to construct the carbocyclic ring system. acs.org This methodology has been successfully applied in the total synthesis of complex natural products like (±)-lycopodine. acs.org

Hetero-Diels-Alder Reactions Involving Acid-Related Species

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur, leading to the formation of heterocyclic rings. wikipedia.org Acid catalysis is a key strategy for promoting these reactions and controlling their selectivity.

Aza-Diels-Alder Reactions: In aza-Diels-Alder reactions, imines or related nitrogen-containing compounds serve as the dienophile or part of the diene system. wikipedia.org Brønsted and Lewis acids are effective catalysts for these transformations. nih.govresearchgate.net For example, the total synthesis of the alkaloid (±)-lapatin B was achieved using a key 2-aza-Diels-Alder reaction catalyzed by a Brønsted acid, which also improved the exo selectivity of the cycloaddition. nih.gov Chiral Brønsted acids have been developed to catalyze enantioselective aza-Diels-Alder reactions of unactivated acyclic dienes with various imines, affording the corresponding adducts in high yields and excellent enantioselectivity. researchgate.net

Oxo-Diels-Alder Reactions: The oxo-Diels-Alder reaction involves the cycloaddition of a diene with a carbonyl-containing dienophile, such as an aldehyde or ketone, to form dihydropyran rings. wikipedia.org These reactions are often catalyzed by Lewis acids, which activate the carbonyl group towards cycloaddition. acs.org The use of chiral Lewis acids can render these reactions enantioselective. For instance, a multiple activation catalyst system using iron(III) chloride (FeCl₃) and a chiral phosphoric acid derived from BINOL has been shown to effectively catalyze the enantioselective oxo-Diels-Alder reaction of nonactivated substrates. researchgate.net

Thia-Diels-Alder Reactions: When a thiocarbonyl compound, such as a dithioester, acts as the dienophile, the reaction is termed a thia-Diels-Alder reaction, yielding dihydrothiopyrans. The first catalytic asymmetric version of this reaction was developed using a chiral copper(II)-bis(oxazoline) complex as a Lewis acid catalyst to activate the dithioester dienophile. researchgate.net This method provides optically active dihydrothiopyrans with good enantiomeric excesses. researchgate.net

Green Chemistry Aspects of Acid-Mediated Diels-Alder Reactions

In recent years, there has been a significant drive to develop more environmentally benign chemical processes, and the Diels-Alder reaction has been a major focus of these efforts. nih.govencyclopedia.pub The use of water as a solvent and the activation of substrates through the formation of carboxylate salts are key green chemistry strategies in acid-mediated Diels-Alder reactions.

Water is an attractive solvent for Diels-Alder reactions due to its non-toxic, non-flammable, and inexpensive nature. rug.nl Furthermore, performing Diels-Alder reactions in water can lead to significant rate accelerations and enhanced selectivities compared to organic solvents. rug.nl This "hydrophobic effect" is thought to arise from the tendency of nonpolar reactants to aggregate in water, which can stabilize the more compact transition state of the cycloaddition. rug.nl

A powerful green strategy involves the use of furoic acids, which can be derived from biomass, as dienes in aqueous Diels-Alder reactions. mdpi.comrsc.orgrsc.org While furoic acids are typically unreactive dienes due to the electron-withdrawing nature of the carboxylic acid group, their reactivity can be significantly enhanced in water, especially when converted to their corresponding carboxylate salts by the addition of a base. mdpi.comrsc.org The carboxylate anion is less electron-withdrawing than the carboxylic acid, thus activating the furan (B31954) ring as a diene. rsc.org This approach allows for Diels-Alder reactions to be carried out under mild conditions with otherwise unreactive dienes. rsc.orgrsc.org

The table below summarizes the effect of solvent and base on the Diels-Alder reaction between 2-furoic acid and N-methylmaleimide.

Data sourced from research on furoic acids as dienes in Diels-Alder reactions, highlighting the rate enhancement in water and with base catalysis. rsc.org

Tandem and Cascade Reactions Incorporating Acid-Catalyzed Diels-Alder Steps

Tandem or cascade reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a highly efficient approach to building molecular complexity. wikipedia.org The incorporation of an acid-catalyzed Diels-Alder reaction as a key step in such a cascade can lead to the rapid synthesis of intricate molecular architectures.

One notable example is a tandem Pummerer-Diels-Alder reaction sequence. nih.govacs.org In this process, an α-thiocarbocation is generated from a sulfoxide (B87167) via a Pummerer reaction, which then forms a transient isobenzofuran (B1246724) intermediate. This intermediate subsequently undergoes a Diels-Alder cycloaddition with a dienophile. nih.govacs.org The resulting cycloadduct can then undergo an acid-catalyzed ring-opening and aromatization to yield complex arylnaphthalene derivatives. nih.govacs.org This strategy has been successfully employed in the synthesis of 1-arylnaphthalene lignans. nih.gov

Another approach involves combining a Diels-Alder reaction with a sigmatropic rearrangement. researchgate.net These tandem processes can be designed to proceed in either sequence and have proven to be powerful tools in the total synthesis of natural products. researchgate.net Lewis acid catalysis can be employed to promote the initial Diels-Alder step, with the resulting adduct being poised to undergo a subsequent rearrangement. encyclopedia.pub

Template-Mediated Diels-Alder Reactions with Acidic Tethers

Template-mediated Diels-Alder reactions extend the advantages of intramolecular cycloadditions to intermolecular systems by temporarily linking the diene and dienophile with a tether. researchgate.netmdpi.com This strategy can lead to high regio- and stereoselectivity. Lewis acids can play a dual role in these reactions, acting as both the template to link the reactants and as a catalyst to activate the dienophile. researchgate.netacs.org

Various metals have been used as the core of these Lewis acid templates, including silicon, boron, magnesium, and aluminum. mdpi.compreprints.org For example, a bimetallic Lewis acid derived from a chiral binaphthol ligand can be used to template the asymmetric Diels-Alder reaction between a 2,4-dienol and methyl acrylate (B77674). researchgate.net In this system, the Lewis acid coordinates to both the diene and the dienophile, effectively creating a "self-assembled" intermediate that undergoes a highly selective "intramolecular" cycloaddition. acs.org

Boronic acids have also been utilized as temporary tethers. preprints.org In one example, phenylboronic acid was used as a template for the Diels-Alder reaction of anthrone (B1665570) with 4-hydroxy-2-butenoate. preprints.org The boronic acid forms a boronic ester with the reactants, directing the regioselectivity of the cycloaddition to be opposite to that observed in the absence of the template. preprints.org These template-mediated approaches, often reliant on Lewis acidic species, are highly effective for constructing functionalized bicyclic γ-lactones, which are valuable building blocks in the synthesis of complex, biologically active natural products. mdpi.comnih.govresearchgate.net

The table below provides examples of different elements used as tethers in template-mediated Diels-Alder reactions.

This table summarizes various elements that have been successfully employed as templates in Diels-Alder reactions, often involving Lewis acidic character. mdpi.compreprints.org

Applications of Acid Derived Diels Alder Adducts in Complex Molecule Synthesis

Total Synthesis of Natural Products via Acid-Catalyzed or Acid-Containing Diels-Alder Adducts

The strategic implementation of the Diels-Alder reaction has been instrumental in the total synthesis of numerous natural products. strategian.com The ability to form multiple carbon-carbon bonds and set several stereocenters in a single, often highly stereoselective, step makes it an exceptionally efficient tool for building complex molecular frameworks from simpler precursors. numberanalytics.com

The Diels-Alder reaction is intrinsically suited for the formation of cyclic compounds, and its application in intramolecular versions or in sequential reaction cascades allows for the rapid assembly of complex polycyclic systems. strategian.com Nature itself appears to utilize the principles of the Diels-Alder reaction in the biosynthesis of certain natural products. acs.org Synthetic chemists have long exploited this reaction to construct the core structures of many natural products. strategian.com For instance, the synthesis of complex terpenes and alkaloids often relies on a key Diels-Alder step to establish the foundational polycyclic framework. acs.org The reaction's ability to forge a six-membered ring provides a reliable entry point to various carbocyclic and heterocyclic systems. numberanalytics.comwikipedia.org

A notable example is the synthesis of the endiandric acids, where a series of spontaneous pericyclic reactions, including a Diels-Alder cycloaddition, leads to the formation of a complex polycyclic structure from a linear polyene precursor. acs.org This biomimetic approach highlights the power of the Diels-Alder reaction in generating significant molecular complexity in a single transformation.

A key feature of the Diels-Alder reaction is its high degree of stereocontrol, allowing for the creation of up to four new stereogenic centers in a single step. This stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product, is a major advantage in the synthesis of enantiomerically pure natural products. openstax.org The "endo rule" further enhances the stereoselectivity, favoring the formation of the endo isomer, which is often the desired stereochemical outcome in natural product synthesis. openstax.org

The use of chiral Lewis acids can induce enantioselectivity in Diels-Alder reactions, providing access to chiral building blocks for the synthesis of complex molecules. numberanalytics.com This catalytic asymmetric variant has greatly expanded the scope of the Diels-Alder reaction in the synthesis of optically active natural products and pharmaceuticals. numberanalytics.com The precise control over stereochemistry is crucial, as the biological activity of a natural product is often dependent on its specific three-dimensional arrangement.

Synthesis of Polycyclic Structures.

Synthesis of Pharmaceutical Intermediates and Analogues

The Diels-Alder reaction is a valuable tool in medicinal chemistry for the synthesis of pharmaceutical intermediates and analogues. numberanalytics.comstrategian.com Its ability to efficiently generate complex molecular scaffolds makes it an attractive method for creating libraries of compounds for drug discovery. The synthesis of compounds like taxol, a potent anticancer agent, has utilized the Diels-Alder reaction as a key strategic element. numberanalytics.com

The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. wikipedia.orgstrategian.com For example, reactions involving imines or carbonyls as dienophiles can lead to the formation of nitrogen- and oxygen-containing heterocyclic rings, respectively. wikipedia.org These structures often form the core of biologically active molecules.

Diels-Alder Polymerizations Involving Acid-Functionalized Monomers

The Diels-Alder reaction has found significant application in polymer chemistry, particularly in the synthesis of polymers with unique architectures and properties. rsc.org When monomers containing both a diene and a dienophile functionality, often one of which is acid-functionalized, are subjected to polymerization conditions, complex polymer structures can be obtained. numberanalytics.com The reversibility of the Diels-Alder reaction at elevated temperatures also allows for the design of self-healing materials and recyclable polymers. rsc.org

Acid-functionalized monomers, such as sorbic acid and muconic acid, which can be derived from bio-based sources, are increasingly being used in Diels-Alder polymerizations. rsc.org This approach aligns with the principles of green chemistry by utilizing renewable feedstocks for the production of advanced materials. The presence of the acid functionality in the polymer backbone can also impart specific properties, such as improved adhesion or the potential for further chemical modification.

Advanced Materials Design through Acid-Enabled Diels-Alder Chemistry

The versatility and robustness of the Diels-Alder reaction make it a powerful tool for the design of advanced materials with tailored properties. nih.gov The incorporation of acid functionalities into the diene or dienophile allows for the creation of materials with specific chemical and physical characteristics. For example, the acid groups can serve as sites for cross-linking, leading to the formation of robust polymer networks.

The reversible nature of the furan (B31954)/maleimide (B117702) Diels-Alder reaction is widely exploited in the development of self-healing materials. rsc.org When a material containing these adducts is damaged, the application of heat can induce a retro-Diels-Alder reaction, regenerating the furan and maleimide components. Upon cooling, the forward Diels-Alder reaction occurs, repairing the damage. This technology has significant potential in applications ranging from coatings to aerospace components.

Spectroscopic Characterization and Structural Elucidation of Acid Derived Diels Alder Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Its use is essential for confirming the covalent structure and stereochemistry of Diels' acid and its related compounds.

One-dimensional (1D) NMR, which includes ¹H and ¹³C NMR, offers basic information on the chemical surroundings of the molecule's individual protons and carbon atoms. For instance, in derivatives of this compound, the chemical shifts of vinylic protons and carbons can verify the existence of the norbornene-type bicyclic system.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure. slideshare.netprinceton.edu

COSY (Correlation Spectroscopy) establishes connections between protons that are coupled to each other (¹H-¹H), which helps in identifying adjacent protons. slideshare.net This is vital for mapping the connectivity within the aliphatic structure of the norbornene core.

HSQC (Heteronuclear Single Quantum Coherence) links protons to the carbon atoms they are directly bonded to (¹H-¹³C), enabling clear assignment of carbon signals. slideshare.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range connections between protons and carbons, typically over 2-3 bonds. slideshare.netresearchgate.net This is key for connecting different parts of the molecule, like attaching substituent groups to the main bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) gives information about which protons are close to each other in space. slideshare.net This is particularly important for figuring out the stereochemistry, such as the endo or exo arrangement of substituents.

In a study focusing on the synthesis of complex cage compounds through the Diels-Alder reaction of 7-oxa-norbornadiene derivatives with substituted styrenes, a combination of these 2D NMR methods was employed. slideshare.net Specifically, HMBC and NOESY experiments were crucial for confirming the structure and stereochemistry of the resulting polycyclic products. slideshare.net The structures of various other Diels-Alder adducts have also been successfully elucidated using a combination of 1D and 2D NMR techniques. nih.gov

NMR Technique Purpose Information Gained
¹H NMR Identifies proton environmentsChemical shift, coupling constants
¹³C NMR Identifies carbon environmentsChemical shift
COSY Establishes ¹H-¹H correlationsProton connectivity through bonds
HSQC Establishes one-bond ¹H-¹³C correlationsDirect carbon-proton attachments
HMBC Establishes long-range ¹H-¹³C correlationsConnectivity across multiple bonds
NOESY Establishes through-space ¹H-¹H correlationsSpatial proximity of protons, stereochemistry

The Diels-Alder reaction frequently produces a mixture of endo and exo diastereomers. sfu.ca NMR spectroscopy, especially NOESY, is the main method used to tell these isomers apart. sfu.casapub.org The spatial closeness of protons, which shows up as cross-peaks in a NOESY spectrum, differs for each diastereomer. researchgate.net

For example, in an endo isomer, a substituent on the bridge is spatially near the protons on the double bond of the norbornene framework, leading to a NOESY correlation. sfu.ca This interaction is not present in the corresponding exo isomer. sapub.org This clear difference allows for the definite assignment of the relative stereochemistry. researchgate.net Studies on the cycloaddition of furan (B31954) with maleic acid have demonstrated that the endo adduct is often the product favored by kinetics, and its structure can be verified by observing NOE effects between the protons of the anhydride (B1165640) ring and the bridgehead protons. The analysis of coupling constants in ¹H NMR spectra can also offer hints about the stereochemistry.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical method that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. dss.go.th High-Resolution Mass Spectrometry (HRMS) is especially useful because it can determine the mass with high precision, which allows for the calculation of the elemental formula. nih.gov This is a crucial step in confirming the identity of a newly created Diels-Alder adduct. researchgate.net

The way a molecule breaks apart during mass spectrometry, known as the fragmentation pattern, can also provide clues about its structure. dss.go.th A common fragmentation pattern for Diels-Alder adducts is the retro-Diels-Alder reaction, where the molecule splits back into its original diene and dienophile components, which strongly indicates the presence of a Diels-Alder product. The utility of derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been shown to enhance detection sensitivity in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for certain conjugated fatty acids, with the resulting derivatives producing characteristic product ions that help identify the original structure. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can determine the relative arrangement of atoms (such as endo or exo), X-ray crystallography provides the definitive absolute configuration of a molecule in its solid form. spiedigitallibrary.org This technique involves passing X-rays through a single crystal of the compound. The way the X-rays are diffracted allows for the creation of a three-dimensional model of the molecule's electron density, showing the exact placement of every atom in space. nih.gov

For complex Diels-Alder products, particularly those with several stereocenters, X-ray crystallography is often the only way to unambiguously determine the complete 3D structure. nih.gov For instance, this method was used to confirm the structure of a complex product resulting from the reaction of 2,3-dicyano-p-benzoquinone with N-methyl-dihydropyrrole, which involved a Diels-Alder reaction followed by other transformations. The crystal structure provided conclusive proof of the final molecular arrangement. The sulfur configuration of a major adduct from a cycloaddition reaction was also unambiguously established by X-ray crystallography. acs.org

Ultrafast Transient Absorption Spectroscopy for Mechanistic Insights

To understand the dynamics of the Diels-Alder reaction as it happens, ultrafast transient absorption spectroscopy can be utilized. nih.gov This method employs a "pump" laser pulse to start the reaction and a "probe" pulse to track the absorption changes of the reacting substances on extremely short timescales, from femtoseconds to picoseconds. acs.org

This technique can offer information about the transition state and the creation of temporary intermediates during the cycloaddition. nih.gov By watching the appearance and disappearance of various spectral signals, researchers can map the reaction's path and understand the factors that influence the reaction speed and stereoselectivity. acs.org For example, studies on photo-induced Diels-Alder reactions have used this method to monitor the dynamics of the excited state and the subsequent cycloaddition. dss.go.th Similarly, the mechanism of thia-Diels-Alder reactions has been investigated using time-resolved spectroscopic experiments, which revealed an asynchronous concerted mechanism. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within a molecule. scribd.com It operates by measuring how a molecule absorbs infrared radiation, which causes the chemical bonds to vibrate.

For this compound and its derivatives, IR spectroscopy can confirm the presence of important functional groups. For example, the distinct C=O stretching vibration of the carboxylic acid groups would be a major feature in the IR spectrum of this compound, usually seen around 1700-1725 cm⁻¹. researchgate.net The C=C stretching vibration of the norbornene double bond would also be present, typically in the 1630-1680 cm⁻¹ range. A broad O-H stretch from the carboxylic acid groups, generally found between 2500-3300 cm⁻¹, would also be anticipated. In the case of anhydride derivatives, characteristic C=O stretching peaks might appear at different frequencies, such as around 1773 cm⁻¹ and 1857 cm⁻¹. reddit.com

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing Diels-Alder reactions involving Diels' Acid?

  • Methodological Answer : Key parameters include solvent polarity (e.g., aqueous vs. organic media), temperature (typically 20–100°C), and catalyst selection (e.g., Lewis acids like AlCl₃ or organocatalysts). Reaction progress should be monitored via TLC or HPLC. For reproducibility, ensure detailed documentation of stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization) .
  • Data Insight : Studies show that aqueous media enhance reaction rates in some Lewis-acid-catalyzed Diels-Alder reactions due to hydrophobic effects, while organic solvents improve stereochemical control .

Q. How can researchers validate the identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry by comparing coupling constants and chemical shifts with literature (e.g., "inside" vs. "outside" substituents in the Diels-Alder adduct) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
    Purity is assessed via melting point analysis or HPLC (>95% purity recommended for publication) .

Q. What statistical methods are appropriate for analyzing kinetic data in this compound studies?

  • Methodological Answer : Use non-linear regression to fit rate constants (e.g., pseudo-first-order kinetics) and ANOVA to compare catalytic efficiencies. Address outliers via Grubbs' test or robust statistical packages (e.g., R or Python’s SciPy). For graphical analysis, plot ln([reactant]) vs. time to assess linearity .

Advanced Research Questions

Q. How do steric and electronic effects in dienophiles influence stereochemical outcomes in this compound reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the dienophile favor endo transition states, as observed in maleic acid vs. fumaric acid reactions. Use X-ray crystallography to confirm adduct geometry .
  • Electronic Effects : Electron-withdrawing groups (EWGs) on dienophiles accelerate reactions by lowering LUMO energy. Compare Hammett σ values to quantify electronic contributions .
    • Data Contradiction : Some studies report exceptions to the endo rule in polar solvents, necessitating DFT calculations to resolve transition-state ambiguities .

Q. What strategies resolve contradictions in catalytic efficiency between DNA-based and traditional Lewis-acid catalysts for this compound reactions?

  • Methodological Answer :

  • Microenvironment Analysis : DNA-based catalysts create chiral environments via groove binding, altering enantioselectivity. Use circular dichroism (CD) to probe DNA-ligand interactions .
  • Kinetic Profiling : Compare turnover numbers (TON) and activation energies (Eₐ) under identical conditions. Address discrepancies by adjusting pH or ionic strength to mimic physiological relevance .
    • Case Study : Second-generation DNA catalysts with bpy ligands showed 20% higher enantiomeric excess (ee) than first-generation systems, attributed to improved π-π stacking .

Q. How can researchers reconcile conflicting data on solvent effects in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Systematic Solvent Screening : Use a solvent polarity index (e.g., ET(30)) to correlate dielectric constants with reaction rates.
  • Molecular Dynamics Simulations : Model solvent-solute interactions to explain anomalies (e.g., rate deceleration in highly polar protic solvents) .
    • Contradiction Analysis : Conflicting reports on water’s role may arise from hidden variables (e.g., trace metal ions). Conduct control experiments with ultrapure water and chelating agents .

Data Presentation Guidelines

  • Tables : Include comparative data on reaction yields, ee values, and kinetic parameters across catalysts/solvents (Example Table 1) .
  • Figures : Use stereochemical diagrams (e.g., chair vs. boat transition states) and reaction coordinate diagrams to illustrate mechanistic debates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.